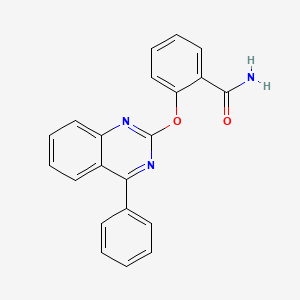![molecular formula C16H14Cl2F2N2O4S B7680516 2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
作用機序
DPCPX acts as a competitive antagonist of adenosine A1 receptors, blocking the binding of adenosine to its receptor and preventing its downstream signaling. Adenosine A1 receptors are widely distributed in the brain and play a critical role in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By blocking the activity of adenosine A1 receptors, DPCPX can modulate these processes and affect various physiological functions.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase dopamine release, and enhance cognitive function. In addition, DPCPX has been shown to have analgesic effects and to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. In addition, DPCPX has a long half-life and can be administered orally or intravenously, making it a convenient tool for in vivo experiments. However, DPCPX has some limitations, including its high cost and limited solubility in water.
将来の方向性
There are several future directions for the study of DPCPX. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of DPCPX in the treatment of chronic pain and inflammation. In addition, the development of new analogs of DPCPX with improved pharmacokinetic properties and selectivity for adenosine A1 receptors could lead to the discovery of new therapeutic agents.
合成法
The synthesis of DPCPX involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline methyl ester to yield DPCPX. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of ischemia, epilepsy, and Parkinson's disease. In addition, DPCPX has been used to study the effects of adenosine A1 receptors on sleep, cognition, and pain perception.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F2N2O4S/c1-9(22-27(24,25)12-6-7-13(17)14(18)8-12)15(23)21-10-2-4-11(5-3-10)26-16(19)20/h2-9,16,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQOBNIKNLFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)

![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7680468.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[[benzyl(propan-2-yl)amino]methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680527.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)